molecular formula C19H32O3 B1663863 Obtusilactone A CAS No. 58940-66-2

Obtusilactone A

Cat. No. B1663863
CAS RN: 58940-66-2
M. Wt: 308.5 g/mol
InChI Key: FCLYKYQBTSMTJB-RZPKCTKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Obtusilactone A is a natural compound that is isolated from the Cinnamomum kotoense plant. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

Osteogenesis Enhancement

Obtusilactone A (OA) has shown potential in enhancing osteogenesis, the process of bone formation. A study by (Lin et al., 2017) demonstrated that OA, derived from Cinnamomum kotoense, can stimulate the activity of Alkaline Phosphatase (ALP) and facilitate the mineralization of bone marrow-derived mesenchymal stem cells (BMSCs). This effect is achieved through the enhanced expression of osteogenesis markers, leading to increased new bone formation and trabecular bone volume in rat tibias.

Cancer Treatment

OA's potential in cancer treatment has been explored, particularly through its role in targeting specific molecules in cancer cells. (Kim et al., 2013) found that Obtusilactone B, a derivative, inhibits growth by affecting nuclear envelope dynamics and suppressing phosphorylation of certain factors. This discovery suggests a novel approach to cancer treatment. Additionally, (Wang et al., 2010) revealed that OA can act as an inhibitor of human mitochondrial Lon protease, induce DNA damage, and activate DNA damage checkpoints, leading to apoptosis in non-small-cell lung cancer (NSCLC) cells.

Antioxidant Activity

The antioxidant properties of OA have been studied, indicating its role in cancer prevention. (Cheng et al., 2010) found that OA, along with other compounds from Cinnamomum kotoense, displayed significant 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity and reducing power, suggesting their function as natural antioxidants.

properties

CAS RN

58940-66-2

Product Name

Obtusilactone A

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

(3Z,4S)-4-hydroxy-5-methylidene-3-tetradecylideneoxolan-2-one

InChI

InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-18(20)16(2)22-19(17)21/h15,18,20H,2-14H2,1H3/b17-15-/t18-/m1/s1

InChI Key

FCLYKYQBTSMTJB-RZPKCTKSSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C\1/[C@@H](C(=C)OC1=O)O

SMILES

CCCCCCCCCCCCCC=C1C(C(=C)OC1=O)O

Canonical SMILES

CCCCCCCCCCCCCC=C1C(C(=C)OC1=O)O

synonyms

(3E,4S)-3-(7Z)-7-Hexadecen-1-ylidenedihydro-4-hydroxy-5-methylene-2(3H)-furanone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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